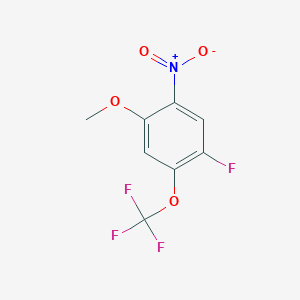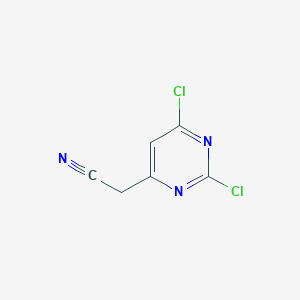
(S)-Mevalonic acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Mevalonic acid lithium salt: is a lithium salt form of (S)-Mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, including cholesterol, and other isoprenoids. The compound plays a significant role in cell growth and proliferation, making it a valuable substance in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mevalonic acid lithium salt typically involves the following steps:
Starting Material: The process begins with the synthesis of (S)-Mevalonic acid.
Lithium Salt Formation: (S)-Mevalonic acid is then reacted with a lithium base, such as lithium hydroxide, in an aqueous solution to form this compound.
The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification: Techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Mevalonic acid lithium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form mevalonate-5-phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Catalysts: Various metal catalysts depending on the reaction.
Major Products
Mevalonate-5-phosphate: A key intermediate in the mevalonate pathway.
Isopentenyl pyrophosphate: Another crucial intermediate in isoprenoid biosynthesis.
Scientific Research Applications
(S)-Mevalonic acid lithium salt is extensively used in scientific research due to its role in the mevalonate pathway. Its applications include:
Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.
Biology: Studied for its role in cell growth and proliferation.
Medicine: Investigated for its potential in treating diseases related to cholesterol metabolism, such as cardiovascular diseases and certain types of cancer.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
(S)-Mevalonic acid lithium salt exerts its effects through the mevalonate pathway. The compound is converted into mevalonate-5-phosphate, which is then further processed to produce isopentenyl pyrophosphate. This intermediate is crucial for the biosynthesis of sterols and other isoprenoids. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory point .
Comparison with Similar Compounds
Similar Compounds
Mevalonic acid: The free acid form, which is less stable than its lithium salt counterpart.
Mevalonate-5-phosphate: A phosphorylated derivative involved in the same biosynthetic pathway.
Isopentenyl pyrophosphate: A downstream product in the mevalonate pathway.
Uniqueness
(S)-Mevalonic acid lithium salt is unique due to its stability and solubility compared to the free acid form. Its lithium salt form makes it easier to handle and use in various experimental setups. Additionally, it serves as a direct precursor in the mevalonate pathway, making it indispensable for studies related to sterol and isoprenoid biosynthesis .
Properties
Molecular Formula |
C6H11LiO4 |
|---|---|
Molecular Weight |
154.1 g/mol |
IUPAC Name |
lithium;(3S)-3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
PVWNXFFXFNEHDZ-RGMNGODLSA-M |
Isomeric SMILES |
[Li+].C[C@](CCO)(CC(=O)[O-])O |
Canonical SMILES |
[Li+].CC(CCO)(CC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


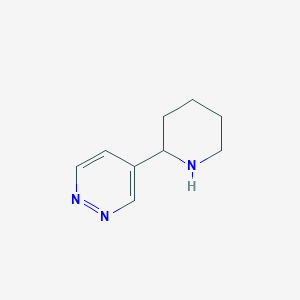
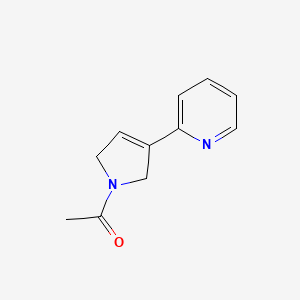
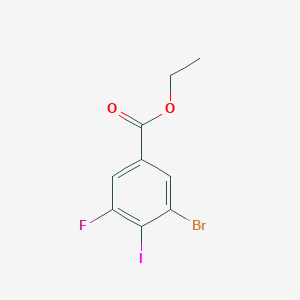
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
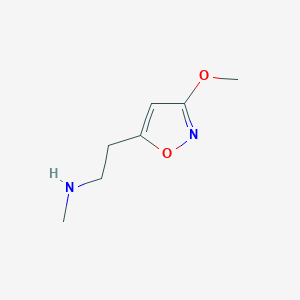


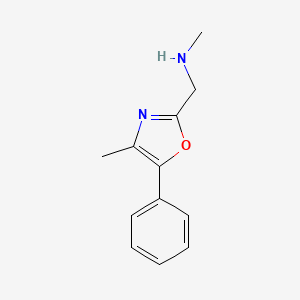
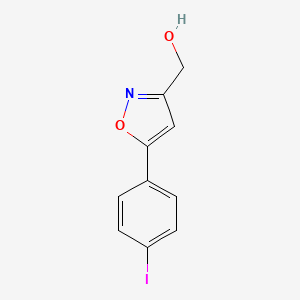
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
